molecular formula C14H8F2O3 B2586654 2-(3,4-Difluorobenzoyl)benzoic acid CAS No. 376618-23-4

2-(3,4-Difluorobenzoyl)benzoic acid

Cat. No. B2586654
M. Wt: 262.212
InChI Key: PGQDNDGXYCIFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorobenzoyl)benzoic acid is a chemical compound with the molecular formula C14H8F2O3 and a molecular weight of 262.21 . It is a versatile material used in scientific research, with applications in pharmaceuticals, materials science, and organic synthesis.


Molecular Structure Analysis

The molecular structure of 2-(3,4-Difluorobenzoyl)benzoic acid consists of a benzoyl group and a benzoic acid group, both substituted with fluorine atoms at the 3 and 4 positions .


Physical And Chemical Properties Analysis

2-(3,4-Difluorobenzoyl)benzoic acid is a powder at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Synthetic Chemistry Applications

  • Regioflexible Substitution of Difluorobenzenes: Research demonstrates the versatility of modern organometallic methods in selectively converting difluorobenzenes into various substituted benzoic acids, showcasing the potential for creating a range of derivatives for further chemical synthesis and applications in material science (Schlosser & Heiss, 2003).

Material Science and Liquid Crystals

  • Formation of Multilayered Liquid-Crystalline Structures: The synthesis of polymerizable benzoic acid derivatives complexed with dipyridyl compounds to exhibit liquid crystalline phases, indicating the role of such derivatives in creating advanced materials with potential applications in displays and sensors (Kishikawa, Hirai, & Kohmoto, 2008).

Pharmaceutical Research

  • Drug Delivery Systems: Benzoic acid derivatives have been explored for their role in drug delivery systems, where specific benzoic acid modifications can influence the solubility, stability, and release profiles of drug molecules, enhancing their therapeutic efficacy and patient compliance.

Environmental Science

  • Degradation Pathways: The study of benzoic acid degradation pathways in microorganisms, such as Aspergillus niger, offers insights into environmental bioremediation strategies, where such pathways can be harnessed to break down aromatic pollutants (Lubbers et al., 2019).

Safety And Hazards

The safety data sheet for 2-(3,4-Difluorobenzoyl)benzoic acid indicates that it may cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

2-(3,4-difluorobenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQDNDGXYCIFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorobenzoyl)benzoic acid

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